4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide
Overview
Description
4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C10H11N5O4S. This compound is known for its intricate structure, which includes an imidazole ring substituted with a nitro group, a methyl group, and a sulfonylamino group attached to a 4-aminophenyl moiety . It is utilized in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration reactions using nitric acid and sulfuric acid to introduce the nitro group, and subsequent reactions to introduce the other substituents. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Conversion to 1-Methyl-2-((4-aminophenyl)amino)-5-nitroimidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide is widely used in scientific research due to its versatile chemical properties. Some key applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting anaerobic bacteria and cancer cells . The compound’s sulfonylamino group may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and nimorazole . These compounds share the nitroimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities. For example:
Metronidazole: Commonly used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Nimorazole: Used in the treatment of anaerobic infections and as a radiosensitizer in cancer therapy.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-amino-N-(1-methyl-5-nitroimidazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S/c1-14-9(15(16)17)6-12-10(14)13-20(18,19)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSJARFGGYIOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157400 | |
Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132151-84-9 | |
Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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